Cas no 1367907-47-8 (tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate)

Tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolidine-morpholine scaffold with a tert-butoxycarbonyl (Boc) protecting group. This structure is valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its rigid bicyclic framework and the Boc group’s versatility in amine protection. The compound’s stability under various reaction conditions makes it a useful intermediate for constructing complex molecules. Its stereochemistry and functional group compatibility further enhance its utility in asymmetric synthesis and peptide modifications. The product is typically handled under inert conditions to preserve its integrity.
tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate structure
1367907-47-8 structure
商品名:tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate
CAS番号:1367907-47-8
MF:C11H20N2O3
メガワット:228.288103103638
MDL:MFCD22035564
CID:4786996
PubChem ID:74831260

tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 4-Boc-octahydropyrrolo[3,4-b][1,4]oxazine
    • tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
    • tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate
    • CID 74831260
    • Pyrrolo[3,4-b]-1,4-oxazine-4(4aH)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester
    • tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate
    • MDL: MFCD22035564
    • インチ: 1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3
    • InChIKey: YLMNCYATSGIUDS-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C(=O)OC(C)(C)C)C2CNCC12

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 50.8

じっけんとくせい

  • 密度みつど: 1.108±0.06 g/cm3(Predicted)
  • ふってん: 325.3±37.0 °C(Predicted)
  • 酸性度係数(pKa): 9.32±0.20(Predicted)

tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-322147-50mg
tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
1367907-47-8
50mg
$1008.0 2022-02-28
Enamine
EN300-322147-0.25g
tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
1367907-47-8 95.0%
0.25g
$743.0 2025-03-19
Enamine
EN300-322147-2.5g
tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
1367907-47-8 95.0%
2.5g
$2940.0 2025-03-19
Enamine
EN300-322147-5mg
tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
1367907-47-8
5mg
$1200.0 2022-02-28
Enamine
EN300-322147-500mg
tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
1367907-47-8
500mg
$1152.0 2022-02-28
Enamine
EN300-322147-10000mg
tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
1367907-47-8
10g
$5159.0 2022-02-28
Enamine
EN300-322147-5000mg
tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
1367907-47-8
5g
$3479.0 2022-02-28
Enamine
EN300-322147-10.0g
tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
1367907-47-8 95.0%
10.0g
$6450.0 2025-03-19
Enamine
EN300-322147-100mg
tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
1367907-47-8
100mg
$1056.0 2022-02-28
Enamine
EN300-322147-1g
tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
1367907-47-8
1g
$1500.0 2023-09-04

tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate 関連文献

tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylateに関する追加情報

Introduction to tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate (CAS No. 1367907-47-8)

Tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate, identified by its CAS number 1367907-47-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a fused ring system that combines an octahydropyrrolo[3,4-b]morpholine core with a tert-butyl ester group. The unique structural configuration of this molecule presents intriguing opportunities for further exploration in drug discovery and molecular pharmacology.

The octahydropyrrolo[3,4-b]morpholine scaffold is particularly noteworthy due to its potential biological activity and structural versatility. This bicyclic system incorporates elements of both morpholine and piperidine moieties, which are well-documented for their role in various pharmacophores. The presence of the tert-butyl group at the carboxylate position not only influences the physicochemical properties of the compound but also serves as a handle for further chemical modifications, enabling the synthesis of analogs with tailored functionalities.

In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacological agents. The morpholine derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and central nervous system (CNS) therapeutic potential. The incorporation of an octahydropyrrolo[3,4-b]morpholine core into drug candidates has shown promise in modulating various biological pathways, making it a valuable scaffold for medicinal chemists.

One of the most compelling aspects of tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate is its potential as a precursor in the development of novel therapeutic agents. The carboxylate functionality provides a site for amide bond formation, which is a common strategy in drug design to enhance solubility and bioavailability. Additionally, the tert-butyl group can serve as a steric anchor, influencing both the conformational dynamics and binding interactions of the molecule with biological targets.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of such complex heterocyclic compounds. By leveraging virtual screening techniques, researchers can predict the binding affinity and selectivity of tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate towards specific enzymes or receptors. These computational approaches have accelerated the discovery process and have identified several promising lead compounds that warrant further experimental validation.

The synthesis of tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic strategies often include cyclization reactions to form the bicyclic system followed by functional group interconversions to introduce the desired substituents. Advances in catalytic methods have also enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.

In conclusion, tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate (CAS No. 1367907-47-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for further development into novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in addressing unmet medical needs.

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